molecular formula C26H23FO7 B5407583 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate

Cat. No.: B5407583
M. Wt: 466.5 g/mol
InChI Key: RJVGDWJIUDIEHX-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate, also known as DFP-10825, is a novel small molecule compound that has been developed for scientific research purposes. It belongs to the class of acryloylphenyl benzoates and exhibits promising pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. In particular, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, this compound is able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In particular, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis, as well as inhibit angiogenesis and inflammation. It has also been shown to have neuroprotective effects and improve cognitive function. These effects are believed to be mediated by the inhibition of various signaling pathways, including the AKT pathway.

Advantages and Limitations for Lab Experiments

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate has a number of advantages for use in scientific research. It is a small molecule compound that is easy to synthesize and purify, making it a cost-effective option for research purposes. It also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to its use. This compound is a relatively new compound, and its pharmacological properties are not fully understood. It may also have off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's effects on various signaling pathways and biological processes. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and eventually in humans. Overall, this compound is a promising compound that has the potential to contribute to our understanding of various biological processes and to the development of new therapies for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate involves a series of chemical reactions that are performed in a laboratory setting. The starting materials for the synthesis include 4-fluorophenol, 3,4-dimethoxybenzaldehyde, and 3,4-dimethoxyphenylacetic acid. These compounds are reacted together in the presence of a catalyst and a solvent to form the final product, this compound. The synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure and high-quality product.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In particular, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and improve cognitive function, suggesting potential applications in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FO7/c1-30-22-10-6-16(13-24(22)32-3)5-9-20(28)19-15-18(27)8-12-21(19)34-26(29)17-7-11-23(31-2)25(14-17)33-4/h5-15H,1-4H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVGDWJIUDIEHX-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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